![molecular formula C8H7ClF3N3 B13700246 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine](/img/structure/B13700246.png)
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine is an organic compound belonging to the class of trifluoromethylbenzenes It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Métodos De Preparación
The synthesis of 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)aniline.
Reaction with Cyanamide: The aniline derivative is reacted with cyanamide under acidic conditions to form the corresponding guanidine derivative.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity.
Comparación Con Compuestos Similares
1-[2-Chloro-4-(trifluoromethyl)phenyl]guanidine can be compared with other similar compounds such as:
2-Chloro-4-(trifluoromethyl)phenyl isocyanate: This compound shares a similar trifluoromethyl and chloro substitution pattern but differs in its functional group, leading to different reactivity and applications.
N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Another related compound with similar structural features but different functional groups, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7ClF3N3 |
|---|---|
Peso molecular |
237.61 g/mol |
Nombre IUPAC |
2-[2-chloro-4-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7ClF3N3/c9-5-3-4(8(10,11)12)1-2-6(5)15-7(13)14/h1-3H,(H4,13,14,15) |
Clave InChI |
ZFAQYDBTDYPHEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)
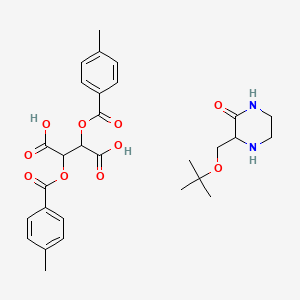


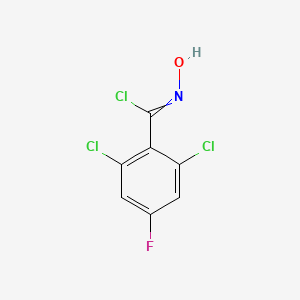
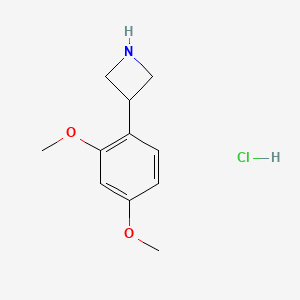
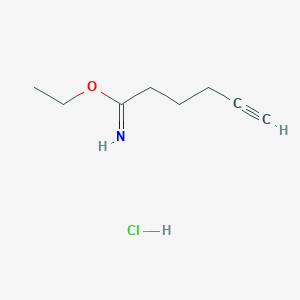

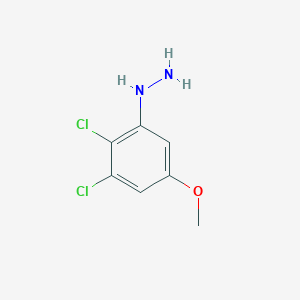
![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
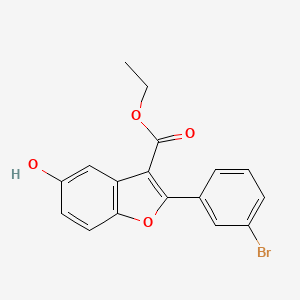
![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)
